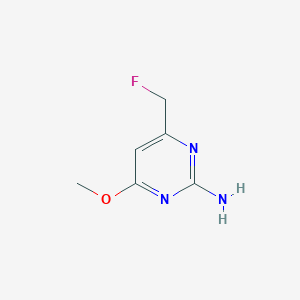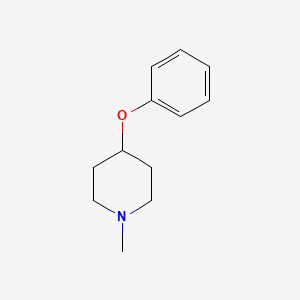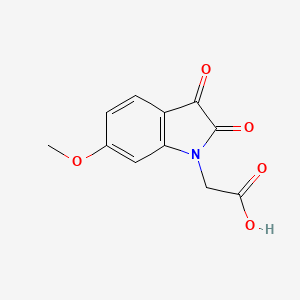
6-Bromo-3-ethoxy-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-ethoxy-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, ethoxy, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-methoxypyridine typically involves the bromination of 3-ethoxy-2-methoxy-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-ethoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or modified pyridine rings.
Applications De Recherche Scientifique
6-Bromo-3-ethoxy-2-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-ethoxy-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can form hydrogen bonds or interact with hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-methoxy-2-methylpyridine
- 2-Bromo-6-methoxynaphthalene
- 3-Bromo-6-methoxy-2-picoline
Uniqueness
6-Bromo-3-ethoxy-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both ethoxy and methoxy groups, along with the bromine atom, provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
909854-19-9 |
|---|---|
Formule moléculaire |
C8H10BrNO2 |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
6-bromo-3-ethoxy-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-6-4-5-7(9)10-8(6)11-2/h4-5H,3H2,1-2H3 |
Clé InChI |
SDPKUYFGIYNMAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5a,6,10b-Tetrahydroindeno[2,1-b]indole](/img/structure/B8371051.png)
![4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B8371055.png)
![Methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate](/img/structure/B8371062.png)
![3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one](/img/structure/B8371076.png)









